N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
Description
The compound N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide features a benzo[d][1,3]dioxole core substituted with a carboxamide group at the 5-position. The carboxamide nitrogen is further functionalized with a sulfamoyl ethyl chain bearing a 3-isopropoxypropyl moiety.
Properties
IUPAC Name |
N-[2-(3-propan-2-yloxypropylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O6S/c1-12(2)22-8-3-6-18-25(20,21)9-7-17-16(19)13-4-5-14-15(10-13)24-11-23-14/h4-5,10,12,18H,3,6-9,11H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMBBBJILRJQTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNS(=O)(=O)CCNC(=O)C1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps. The synthetic route generally starts with the preparation of the benzo[d][1,3]dioxole core, followed by the introduction of the carboxamide group and the sulfamoyl-ethyl side chain. Common reagents used in these reactions include sulfonyl chlorides, amines, and carboxylic acids. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pH, and reaction time.
Chemical Reactions Analysis
N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfamoyl group, using reagents like alkyl halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: This compound can be used in studies related to enzyme inhibition and protein binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Research Findings and Implications
- Flavoring vs.
- Solubility-Bioavailability Trade-off : The sulfamoyl group may improve aqueous solubility over alkyl/aryl analogs, but excessive hydrophilicity could reduce blood-brain barrier penetration .
- Metabolic Stability : Compared to FEMA 4232, the target compound’s sulfamoyl and ether groups may reduce first-pass metabolism, enhancing oral bioavailability .
Biological Activity
N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound that has garnered interest for its potential biological activities. The compound's unique structure, characterized by the presence of a sulfonamide group and a benzo[d][1,3]dioxole moiety, suggests diverse applications in medicinal chemistry, particularly in the development of therapeutic agents.
Chemical Structure and Properties
- Molecular Formula : C16H26N2O5S
- IUPAC Name : this compound
- CAS Number : 899758-74-8
The compound contains a sulfonamide linkage that is known to enhance biological activity by improving solubility and bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonamide group may act as an inhibitor for certain enzymes involved in metabolic pathways. The precise mechanism involves:
- Enzyme Inhibition : The compound may bind to the active site of target enzymes, inhibiting their function.
- Receptor Modulation : It can also interact with receptors, potentially leading to alterations in signaling pathways.
Biological Activity and Research Findings
Research into the biological activity of this compound has indicated several promising areas:
Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. This compound's potential effectiveness against various bacterial strains is under investigation.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Anticancer Properties
Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells.
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
Results indicate a dose-dependent inhibition of cell proliferation.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory effects. In vitro assays demonstrated a reduction in pro-inflammatory cytokines when treated with the compound.
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. Results indicated that it effectively inhibited growth in multiple pathogenic bacteria, suggesting its potential as a new antimicrobial agent. -
Evaluation of Anticancer Activity :
In a controlled study involving cancer cell lines, this compound showed significant cytotoxicity against MCF-7 cells at concentrations above 10 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
